molecular formula C14H22N2O B14915644 n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine

n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine

Cat. No.: B14915644
M. Wt: 234.34 g/mol
InChI Key: BSCJEZOZLWDVIZ-UHFFFAOYSA-N
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Description

n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine: is an organic compound that belongs to the class of amines It features a benzyl group substituted with a methyl group at the second position, and a morpholine ring substituted with a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine typically involves the following steps:

    Formation of the Benzylamine Intermediate: The starting material, 2-methylbenzyl chloride, is reacted with ammonia or an amine to form 2-methylbenzylamine.

    Formation of the Morpholine Intermediate: 4-methylmorpholine is synthesized from diethylene glycol and methylamine.

    Coupling Reaction: The benzylamine intermediate is then reacted with the morpholine intermediate under suitable conditions, often involving a catalyst and a solvent, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    n-Benzyl-1-(4-methylmorpholin-2-yl)methanamine: Lacks the methyl group on the benzyl ring.

    n-(2-Methylbenzyl)-1-morpholin-2-ylmethanamine: Lacks the methyl group on the morpholine ring.

Uniqueness

The presence of both methyl groups in n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-(4-methylmorpholin-2-yl)-N-[(2-methylphenyl)methyl]methanamine

InChI

InChI=1S/C14H22N2O/c1-12-5-3-4-6-13(12)9-15-10-14-11-16(2)7-8-17-14/h3-6,14-15H,7-11H2,1-2H3

InChI Key

BSCJEZOZLWDVIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCC2CN(CCO2)C

Origin of Product

United States

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